N,N'-Terephthalylidenedianthranilic acid
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Overview
Description
N,N’-Terephthalylidenedianthranilic acid is a chemical compound with the molecular formula C22H16N2O4 and a molecular weight of 372.37 g/mol It is known for its unique structure, which includes two anthranilic acid moieties connected by a terephthalylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Terephthalylidenedianthranilic acid typically involves the condensation reaction between terephthalaldehyde and anthranilic acid. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for N,N’-Terephthalylidenedianthranilic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Terephthalylidenedianthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N’-Terephthalylidenedianthranilic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N’-Terephthalylidenedianthranilic acid depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- N,N’-Dodecamethylenebis (hexahydrophthalamic acid)
- N,N’-Dodecamethylenebis (glutaramic acid)
- N,N’-Ethylenebis (succinamic acid)
Comparison: N,N’-Terephthalylidenedianthranilic acid is unique due to its terephthalylidene linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .
Properties
CAS No. |
74689-26-2 |
---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[4-[(2-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-21(26)17-5-1-3-7-19(17)23-13-15-9-11-16(12-10-15)14-24-20-8-4-2-6-18(20)22(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
LMXLVSAFBJFOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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